molecular formula C16H12O4 B15064935 2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one CAS No. 105827-34-7

2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one

Cat. No.: B15064935
CAS No.: 105827-34-7
M. Wt: 268.26 g/mol
InChI Key: GMVNPWNYMHIQDC-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone structure into dihydrochromones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can result in a variety of functionalized chromones with different biological activities.

Scientific Research Applications

2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in spectroscopic studies.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can modulate various biological functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)benzoxazole
  • 2-(2-hydroxyphenyl)benzothiazole
  • 2-(2-hydroxyphenyl)benzimidazole

Uniqueness

Compared to similar compounds, 2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one exhibits unique properties due to the presence of the methoxy group and the chromone structure. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

CAS No.

105827-34-7

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-16-14(18)11-7-3-5-9-13(11)20-15(16)10-6-2-4-8-12(10)17/h2-9,17H,1H3

InChI Key

GMVNPWNYMHIQDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O

Origin of Product

United States

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